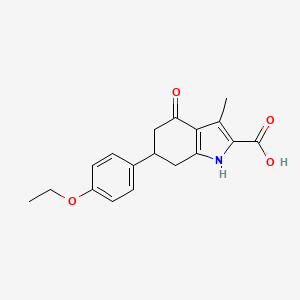![molecular formula C22H21N3O2 B4413756 1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4413756.png)
1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide
Overview
Description
“1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that the product is provided as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of such compounds often involves reactions with primary amines . Piperidines, which are among the most important synthetic fragments for designing drugs, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications
Antibacterial Activity
1-[(2-phenyl-4-quinolinyl)carbonyl]-4-piperidinecarboxamide: derivatives have been synthesized and evaluated for their antibacterial potential . These compounds were tested against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis). Notably, compounds 5a4 and 5a7 demonstrated significant inhibition against S. aureus and E. coli, respectively. The low cytotoxicity of Compound 5a4 further supports its potential as an antibacterial agent.
Antitumor and Cytotoxic Activity
While not directly studied for antitumor effects, related quinoline derivatives have shown cytotoxic activity . Further investigation into the cytotoxic potential of This compound could reveal its suitability for cancer therapy.
Medicinal Chemistry
The synthesis and characterization of these derivatives involve multiple steps, including Doebner reaction, amidation, reduction, acylation, and amination. Researchers have used techniques such as 1H-NMR, 13C-NMR, and HRMS to confirm their structures . Understanding the chemical properties and reactivity of this compound contributes to medicinal chemistry knowledge.
Structure-Activity Relationships (SAR)
Researchers have already begun discussing SAR based on the antibacterial results . Investigating how specific structural features influence activity can guide future design and synthesis efforts.
properties
IUPAC Name |
1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c23-21(26)16-10-12-25(13-11-16)22(27)18-14-20(15-6-2-1-3-7-15)24-19-9-5-4-8-17(18)19/h1-9,14,16H,10-13H2,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWSTTRMDFXAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxybenzamide](/img/structure/B4413673.png)
![ethyl 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine-4-carboxylate hydrochloride](/img/structure/B4413675.png)
![3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4413683.png)
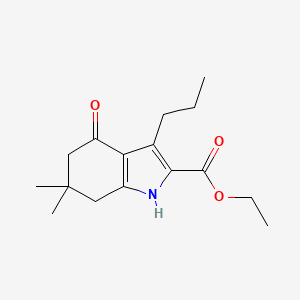
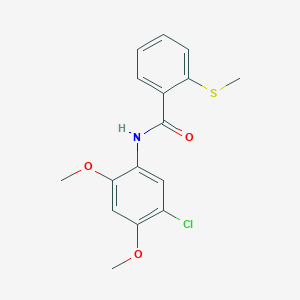
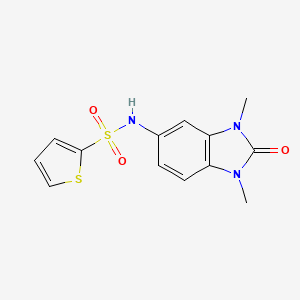
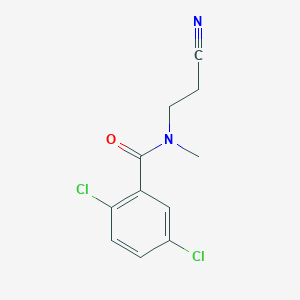
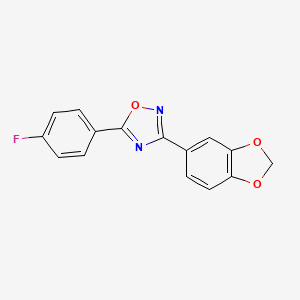
![4-[(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino]-4-oxobutanoic acid](/img/structure/B4413738.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5-(2-pyrrolidinyl)-1,3,4-oxadiazole hydrochloride](/img/structure/B4413740.png)
![N-(3-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4413746.png)
![methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4413750.png)
![2-[1-(2-cyanobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4413753.png)
